REACTION_CXSMILES
|
C1([Li])C=CC=CC=1.Br[C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=[C:11]([Br:19])[C:10]=1[O:20][CH2:21][O:22][CH3:23].CN([CH:27]=[O:28])C.O>C1CCCCC1.CCOCC.C1COCC1>[Br:19][C:11]1[C:10]([O:20][CH2:21][O:22][CH3:23])=[C:9]([CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=1)[CH:27]=[O:28] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)OCOC)Br)OCOC
|
Name
|
cyclohexane Et2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.17 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
CUSTOM
|
Details
|
the reaction for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
Combine the organic extracts, wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the crude material
|
Type
|
WASH
|
Details
|
eluting with Hex
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)OCOC)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |